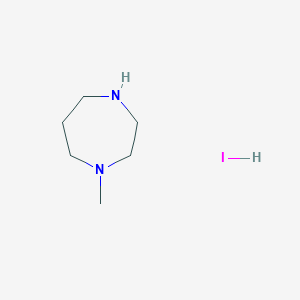

1-Methyl homopiperazine hydroiodide

Description

Properties

IUPAC Name |

1-methyl-1,4-diazepane;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZVOMXXRFFJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Homopiperazine Scaffolds

Homopiperazine (B121016), a seven-membered diazacycloalkane, and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. The inherent structural features of the homopiperazine ring, including its basicity and conformational flexibility, make it a versatile building block in drug design. This scaffold has been incorporated into a variety of compounds with diverse biological activities.

The significance of the homopiperazine scaffold is underscored by its presence in compounds developed for a range of therapeutic applications. For instance, derivatives of homopiperazine have been investigated for their potential as antimicrobial agents, with some showing activity against pathogens like Trypanosoma brucei and Mycobacterium tuberculosis. vulcanchem.com Furthermore, the structural motif of homopiperazine is found in molecules designed to interact with central nervous system targets, such as dopamine (B1211576) and serotonin (B10506) receptors, indicating its potential in the development of treatments for neurological disorders. vulcanchem.com

Scope and Academic Relevance of 1 Methyl Homopiperazine Hydroiodide Investigation

Precursor Synthesis Routes to 1-Methyl Homopiperazine

The synthesis of 1-methyl homopiperazine first requires the construction of its parent molecule, homopiperazine, also known as 1,4-diazepane. sigmaaldrich.comnist.gov Subsequently, a methyl group is introduced onto one of the nitrogen atoms.

Cyclization Reactions for Diazepane Ring Formation

The formation of the seven-membered diazepane ring is a critical step. Several synthetic routes have been developed, often starting from acyclic precursors.

One prominent method is the reductive cyclization of N-(2-cyanoethyl)ethylenediamine. This process is typically performed in the presence of a nickel-containing catalyst under hydrogen pressure. google.com The reaction involves the reduction of the nitrile group to an amine, which then undergoes intramolecular cyclization to form the diazepane ring.

A more traditional, multi-step synthesis starts with ethylenediamine. The nitrogen atoms are first protected, for example, as N,N'-diarylsulfonylethylenediamine. This intermediate is then reacted with a 1,3-dihalogenopropane to form the seven-membered ring. The final step involves the removal of the protecting groups via acid hydrolysis to yield homopiperazine. google.com A variation of this method uses tert-butoxycarbonyl (Boc) as a protecting group. Ethylenediamine is reacted with di-tert-butyl dicarbonate (B1257347) to form N,N'-1,4-di-Boc-ethylenediamide. A subsequent cyclization reaction with a 1,3-dihalogenopropane, followed by deprotection, yields homopiperazine. google.com

| Starting Material | Key Reaction Type | Reported Conditions/Catalysts | Reference |

|---|---|---|---|

| N-(2-cyanoethyl)ethylenediamine | Reductive Cyclization | Nickel-containing catalyst, Hydrogen pressure (80-130°C) | google.com |

| N-(2'-hydroxyethyl)-1,3-propanediamine | Catalytic Cyclodehydration | Not specified, low yields reported | google.com |

| Ethylenediamine & 1,3-dihalogenopropane | Sulfonylation, Cyclization, Deprotection | Aryl sulfonyl halide, base, acid hydrolysis | google.com |

| N,N'-1,4-di-Boc-ethylenediamide & 1,3-dihalogenopropane | Cyclization, Deprotection | Sodium alcoholate, alcohol-halohydrocarbon solution | google.com |

Methylation Strategies for Homopiperazine Derivatives

Once homopiperazine is synthesized, the next step is the introduction of a methyl group to one of the secondary amine nitrogens to form 1-methylhomopiperazine. sigmaaldrich.comsigmaaldrich.com

One documented, albeit complex, route involves a Schmidt-type rearrangement . This synthesis starts with 1-methyl-4-piperidone, which undergoes rearrangement to form 1-methyl-homopiperazinone. Subsequent reduction of the amide with a reducing agent like lithium aluminum hydride yields 1-methylhomopiperazine. google.com This method is often considered costly for large-scale production due to the multi-step preparation of the starting piperidone. google.com

More common and direct methylation strategies for secondary amines like homopiperazine include:

Reductive Amination: Reacting homopiperazine with formaldehyde (B43269) in the presence of a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction, or sodium triacetoxyborohydride). This is a widely used method for N-methylation of amines.

Direct Alkylation: Using a methylating agent such as methyl iodide or dimethyl sulfate. This reaction must be carefully controlled to minimize the formation of the quaternary ammonium (B1175870) salt by dialkylation.

The choice of methylation strategy often depends on factors like scale, desired selectivity, and available reagents.

Catalyst Systems in Homopiperazine Synthesis

The efficiency of homopiperazine synthesis is heavily influenced by the catalyst system employed, particularly in cyclization and hydrogenation steps.

For the reductive cyclization of N-(2-cyanoethyl)ethylenediamine, nickel-containing catalysts have been identified as particularly effective. google.com Other catalyst systems have also been explored. For instance, a Cu-Cr-Ba-Al₂O₃ catalyst has been used to achieve high yields (90%), though it requires harsh reaction conditions. google.com Another mentioned system is Ge Dele G-49A , which catalyzes the hydrogenation ring-closure reaction. google.com

In the broader context of diazepine (B8756704) synthesis, various other catalysts are employed. Heteropolyacids , such as H₅PMo₁₀V₂O₄₀, have shown excellent performance in catalyzing the formation of diazepine rings under reflux conditions. nih.gov For related heterocycles like piperazines and diazepanes, ruthenium and palladium-based catalysts are also utilized in coupling and cyclization reactions. organic-chemistry.org

| Catalyst System | Reaction Type | Reported Yield/Selectivity | Reference |

|---|---|---|---|

| Nickel-containing catalysts | Reductive Cyclization | Effective for cyclization | google.com |

| Cu-Cr-Ba-Al₂O₃ | High-pressure Hydrogenation/Cyclization | ~90% yield | google.com |

| Ge Dele G-49A | Hydrogenation Ring-Closure | 32.4% yield in 1.5h | google.com |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | General Diazepine Synthesis (Cyclization) | High yields, short reaction times | nih.gov |

Formation and Isolation of this compound

The final stage of the synthesis involves converting the basic 1-methyl homopiperazine into its hydroiodide salt, a form that is often more stable and easier to handle as a solid.

Acid-Base Reaction for Hydroiodide Salt Formation

The formation of this compound is a straightforward acid-base reaction. 1-Methyl homopiperazine, containing two basic nitrogen atoms, acts as a Brønsted-Lowry base. It is treated with hydroiodic acid (HI), a strong Brønsted-Lowry acid.

The lone pair of electrons on one of the nitrogen atoms of 1-methyl homopiperazine attacks the acidic proton of the hydroiodic acid molecule. This results in the formation of a protonated amine (an ammonium cation) and an iodide anion (I⁻). These oppositely charged ions are held together by electrostatic forces, forming the ionic salt, this compound. The reaction is typically carried out by adding a solution of hydroiodic acid to a solution of the amine, often with cooling, until precipitation of the salt is complete. frontiersin.orgnih.gov

Purification Techniques for the Hydroiodide Salt

After precipitation, the crude this compound salt usually requires purification to remove unreacted starting materials, solvents, and by-products.

Common purification techniques for amine salts include:

Recrystallization: This is the most common method. The crude salt is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility. As the solution cools, the solubility of the salt decreases, causing it to crystallize out in a purer form, leaving impurities behind in the mother liquor. google.com

Washing: The isolated salt crystals are often washed with a cold, non-polar solvent. frontiersin.orgnih.gov This helps to remove any residual soluble impurities without dissolving a significant amount of the desired salt.

Vaporization/Condensation: For some amine hydrohalides, purification can be achieved by vaporization or sublimation, followed by condensation in an atmosphere containing the corresponding gaseous hydrogen halide (in this case, hydrogen iodide). google.com This method prevents decomposition of the salt at high temperatures and yields a pure, dry product. google.com

The final purified salt is typically dried under vacuum to remove any remaining solvent.

Derivatization Strategies Utilizing the 1-Methyl Homopiperazine Core

The 1-methyl homopiperazine scaffold is a valuable building block in medicinal chemistry and materials science due to the presence of two nitrogen atoms with differing reactivity. The tertiary amine at position 1 is relatively unreactive towards further alkylation under standard conditions, while the secondary amine at position 4 provides a convenient handle for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the homopiperazine core to develop new molecules with desired properties.

Chemical Modifications of the Ring Nitrogen Atoms

The secondary amine at the N4 position of 1-methyl homopiperazine is readily amenable to various chemical transformations, including alkylation and acylation.

N-Alkylation: The N4-nitrogen can be alkylated using a variety of alkyl halides. This reaction introduces a diverse range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.

N-Acylation: The N4-nitrogen can also be acylated using acid chlorides or anhydrides. This introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's biological activity and physical properties.

| Modification | Reagent Type | Functional Group Introduced | Significance |

| N-Alkylation | Alkyl halides | Alkyl groups | Modulates steric and electronic properties. |

| N-Acylation | Acid chlorides, Anhydrides | Acyl groups (Amide) | Introduces hydrogen bonding capabilities. |

Attachment of Varied Chemical Moieties to the Scaffold

The reactivity of the N4-nitrogen allows for the attachment of a wide variety of chemical moieties, leading to the synthesis of diverse libraries of compounds. For instance, 1-methylhomopiperazine has been utilized in the synthesis of novel benzimidazole (B57391) derivatives, which are known to possess a broad spectrum of pharmacological activities. sigmaaldrich.com It has also been used as a ligand in the formation of platinum(II) substituted disulfide complexes. sigmaaldrich.com Furthermore, it undergoes coupling reactions with diazonium salts to yield 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. sigmaaldrich.comchem-soc.si

| Attached Moiety | Reaction Type | Resulting Compound Class | Reference |

| Benzimidazole | Condensation/Cyclization | Benzimidazole derivatives | sigmaaldrich.com |

| Platinum(II) disulfide | Ligand complexation | Platinum(II) complexes | sigmaaldrich.com |

| Aryl diazenyl | Coupling with diazonium salts | 4-Methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes | sigmaaldrich.comchem-soc.si |

Formation of Unsymmetrical Analogs

The differential reactivity of the two nitrogen atoms in 1-methyl homopiperazine makes it an ideal starting material for the synthesis of unsymmetrical N,N'-disubstituted homopiperazine derivatives. A particularly powerful method for achieving this is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. By reacting 1-methylhomopiperazine with an aryl halide, unsymmetrical N-aryl-N'-methylhomopiperazines can be synthesized with high efficiency and selectivity. researchgate.net This methodology has been successfully applied to the synthesis of N-aryl and N-heteroaryl substituted homopiperazines, which are of interest as potential pharmacological agents. researchgate.net

| Reaction | Catalyst System | Reactants | Product Type | Significance | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst with a suitable ligand (e.g., X-Phos) | 1-Methyl homopiperazine, Aryl/Heteroaryl halide | N-Aryl/Heteroaryl-N'-methylhomopiperazine | Provides access to a wide range of unsymmetrical analogs. | researchgate.net |

Development of Novel Heterocyclic Systems Incorporating the 1-Methyl Homopiperazine Moiety

The 1-methyl homopiperazine ring can be incorporated into larger, fused heterocyclic systems, leading to the creation of novel chemical scaffolds with potentially interesting biological activities. Examples of such systems include pyrazino[1,2-a] researchgate.netresearchgate.netdiazepines and imidazo[1,2-a] researchgate.netresearchgate.netdiazepines.

Similarly, the imidazo[1,2-a] researchgate.netresearchgate.netdiazepine ring system has been synthesized, often involving the cyclization of a suitably functionalized imidazole (B134444) precursor with a diamine component. organic-chemistry.org While direct synthesis from 1-methylhomopiperazine is not always the primary route, the structural motif is closely related and highlights the utility of the diazepine ring in constructing such fused systems. The synthesis of pyrazino wikipedia.orgresearchgate.netdiazepines has also been achieved through the annulation of a diazepine ring onto a preformed pyrazine (B50134) derivative. chem-soc.si

| Fused Heterocyclic System | General Synthetic Strategy | Potential Applications | Reference |

| Pyrazino[1,2-a] researchgate.netresearchgate.netbenzodiazepines | Multi-step synthesis involving cyclization reactions. | Anxiolytic agents | researchgate.net |

| Imidazo[1,2-a] researchgate.netresearchgate.netdiazepines | Cyclization of functionalized imidazole precursors. | Pharmacological agents | organic-chemistry.org |

| Pyrazino wikipedia.orgresearchgate.netdiazepines | Annulation of a diazepine ring onto a pyrazine core. | IL-8 receptor antagonists | chem-soc.si |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For this compound, which in solution exists as the 1-methylhomopiperazinium cation and an iodide anion, various NMR techniques are employed to assign proton and carbon signals, establish connectivity, and investigate its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the 1-methylhomopiperazinium cation, the protons on the seven-membered diazepane ring and the methyl group exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Data for the 1-Methylhomopiperazinium Cation

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| N-CH₃ | ~ 3.0 | Singlet |

| Ring-CH₂ (adjacent to N⁺-CH₃) | ~ 3.2 - 3.5 | Multiplet |

| Ring-CH₂ (adjacent to NH) | ~ 3.0 - 3.3 | Multiplet |

| Ring-CH₂ (C5 position) | ~ 2.0 - 2.3 | Multiplet |

| N-H | Variable, broad | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the 1-methylhomopiperazinium cation gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons bonded to the positively charged nitrogen atom are expected to be deshielded and appear at a higher chemical shift (downfield). The methyl carbon will have a characteristic chemical shift, and the different methylene (B1212753) carbons of the ring will be distinguishable based on their proximity to the nitrogen atoms.

Predicted ¹³C NMR Data for the 1-Methylhomopiperazinium Cation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~ 45 - 50 |

| Ring-CH₂ (adjacent to N⁺-CH₃) | ~ 55 - 60 |

| Ring-CH₂ (adjacent to NH) | ~ 48 - 53 |

| Ring-CH₂ (C5 position) | ~ 25 - 30 |

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the 1-methylhomopiperazinium cation, COSY would show correlations between the protons on adjacent methylene groups within the diazepane ring, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is an essential experiment for definitively assigning the ¹H and ¹³C signals. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, an HMBC correlation would be expected between the N-methyl protons and the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule. In the case of the 1-methylhomopiperazinium cation, NOESY could provide insights into the spatial arrangement of the methyl group relative to the ring protons.

Predicted 2D NMR Correlations for the 1-Methylhomopiperazinium Cation

| 2D NMR Experiment | Expected Key Correlations |

| COSY | Correlations between adjacent CH₂ groups in the ring. |

| HSQC | Cross-peaks for each CH₂ and the N-CH₃ group. |

| HMBC | Correlation between N-CH₃ protons and adjacent ring carbons. |

| NOESY | Correlations between the N-CH₃ protons and nearby ring protons, indicating spatial proximity. |

Note: The data presented in this table is based on expected correlations from the known structure, as experimental 2D NMR data is not available.

Solid-State NMR for Conformational Studies

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation adopted in the crystalline state. The seven-membered 1,4-diazepane ring can adopt several conformations, such as chair and boat forms. Studies on similar N,N-disubstituted-1,4-diazepanes have shown that they can exist in low-energy twist-boat conformations. c6h6.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. measurlabs.com For this compound, the analysis would be performed on the 1-methylhomopiperazinium cation (C₇H₁₇N₂⁺).

The theoretical exact mass of this cation is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). nmrdb.org An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical vs. Observed Mass for the 1-Methylhomopiperazinium Cation

| Parameter | Value |

| Molecular Formula of Cation | C₇H₁₇N₂⁺ |

| Theoretical Exact Mass | 129.1386 Da |

| Expected HRMS Result | 129.1386 ± 0.000x Da |

Note: The theoretical exact mass is calculated based on the elemental composition. The observed HRMS result is expected to be very close to this value.

Fragmentation Pattern Analysis via Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of the volatile free base (1-methyl homopiperazine) and gaining structural insights through its characteristic fragmentation pattern. In the mass spectrometer, the hydroiodide salt typically dissociates, and the free base, 1-methyl homopiperazine (also known as 1-methyl-1,4-diazepane), is ionized by a high-energy electron beam (typically 70 eV). This process creates a molecular ion (M⁺˙) and induces extensive fragmentation.

The fragmentation of cyclic amines like 1-methyl homopiperazine is primarily driven by the cleavage of bonds alpha to the nitrogen atoms, which is a favored pathway for stabilizing the resulting radical cation. The presence of both a tertiary and a secondary amine within the seven-membered ring dictates the major fragmentation routes.

Key fragmentation pathways include:

Alpha-Cleavage: The most significant fragmentation involves the loss of a hydrogen radical or alkyl groups adjacent to the nitrogen atoms. Cleavage of the C-C bond adjacent to the N-methylated nitrogen can lead to the formation of a stable iminium ion.

Ring Cleavage: The seven-membered diazepane ring can undergo complex rearrangements and cleavages, leading to the expulsion of neutral fragments like ethene (C₂H₄) or propene (C₃H₆).

Table 1: Predicted Major Fragment Ions in the EI-MS of 1-Methyl Homopiperazine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - H]⁺ | Loss of a hydrogen radical from the carbon alpha to a nitrogen. |

| 99 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 85 | [M - C₂H₅]⁺ | Ring cleavage involving the loss of an ethyl radical. |

| 71 | [C₄H₉N]⁺ | Alpha-cleavage at C2-C3 with charge retention on the N1 fragment. |

| 58 | [C₃H₈N]⁺ | Stable iminium ion, [CH₂=N(CH₃)CH₂CH₃]⁺, a characteristic fragment for N-methylated amines. |

| 44 | [C₂H₆N]⁺ | Iminium ion, [CH₂=NHCH₃]⁺, resulting from ring cleavage. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing non-volatile and ionic compounds like this compound directly from solution. chemrxiv.org Unlike EI-MS, ESI-MS typically does not cause fragmentation, allowing for the unambiguous determination of the mass of the intact ionic species.

When a solution of this compound is analyzed by positive-ion ESI-MS, the primary species observed is the protonated molecule, or the 1-methylhomopiperazinium cation, [M+H]⁺. The free base (C₆H₁₄N₂, molecular weight 114.19) accepts a proton to form the cation [C₆H₁₅N₂]⁺, which is detected at an m/z of approximately 115.1. The iodide anion (I⁻) would be observed in negative-ion mode.

At higher concentrations, it is also possible to observe non-covalent aggregates or clusters, such as sodium adducts ([M+Na]⁺) if sodium salts are present, or even dimeric species. nih.gov Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, which helps confirm the structure by breaking down the parent ion into smaller, predictable product ions. researchgate.netresearchgate.net

Table 2: Expected Ionic Species in the ESI-MS of this compound

| Ionization Mode | m/z Value (approx.) | Observed Species | Formula |

| Positive | 115.1 | Protonated Molecule | [C₆H₁₅N₂]⁺ |

| Positive | 137.1 | Sodium Adduct | [C₆H₁₄N₂ + Na]⁺ |

| Positive | 229.2 | Protonated Dimer | [2M + H]⁺ |

| Negative | 126.9 | Iodide Anion | [I]⁻ |

Hyphenated Techniques (e.g., LC-MS) in Impurity Profiling

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, detection, and quantification of impurities in pharmaceutical substances. For this compound, LC-MS/MS would be the method of choice for impurity profiling, offering exceptional sensitivity and selectivity. scielo.brnih.gov

This technique is crucial for detecting and controlling potentially genotoxic impurities, such as N-nitrosamines, which can form from secondary and tertiary amines. nih.govmdpi.com For instance, a potential impurity in 1-methyl homopiperazine could be 1-methyl-4-nitroso-1,4-diazepane, formed by the nitrosation of the secondary amine.

An LC-MS/MS method would first use liquid chromatography to separate the main compound from any impurities. The eluent is then directed into the mass spectrometer, which is often operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. hsa.gov.sg In MRM, a specific precursor ion (e.g., the molecular ion of the impurity) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides very high specificity, minimizing interference from the sample matrix. researchgate.net

Table 3: Illustrative LC-MS/MS Method for a Hypothetical Nitrosamine Impurity

| Parameter | Value/Description |

| Analyte | 1-methyl-4-nitroso-1,4-diazepane (Hypothetical Impurity) |

| LC Column | Reversed-phase C18 |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 144.1 ([M+H]⁺ of C₆H₁₃N₃O) |

| Product Ion (Q3) | m/z 114.1 (Loss of NO) |

| Application | Trace-level quantification for safety and quality control. |

Infrared (IR) Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for both the hydrocarbon backbone and the ammonium salt functional group. The protonation of the secondary amine to form a secondary ammonium ion ([R₂NH₂]⁺) in the hydroiodide salt is a key feature. This leads to a very broad and strong absorption band in the 3000-2400 cm⁻¹ range, which often overlaps with the C-H stretching vibrations. This broadness is due to the strong hydrogen bonding between the ammonium cation and the iodide anion.

Other key expected absorptions include:

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected between 3000 and 2850 cm⁻¹. nist.gov

N-H Bending: The bending vibration of the N-H bond in the ammonium group typically appears as a strong band around 1600-1500 cm⁻¹.

C-N Stretching: These vibrations for aliphatic amines occur in the fingerprint region, typically between 1250 and 1020 cm⁻¹. openpharmaceuticalsciencesjournal.com

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2400 (very broad, strong) | N⁺-H Stretching | Secondary Ammonium |

| 2950 - 2850 (medium to strong) | C-H Stretching | Methylene (-CH₂-) and Methyl (-CH₃) |

| 1600 - 1500 (strong) | N-H Bending | Secondary Ammonium |

| 1470 - 1430 (medium) | C-H Bending | Methylene and Methyl |

| 1250 - 1020 (medium) | C-N Stretching | Aliphatic Amine |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in the solid state, provided that a single crystal of suitable quality can be grown. While published X-ray crystallographic data for this compound specifically were not found in a review of current literature, the technique's potential application is clear.

If a crystal structure were determined, it would provide a wealth of information, including:

Unambiguous Conformation: It would reveal the exact conformation of the seven-membered diazepane ring (e.g., twist-chair, boat, or another distorted geometry).

Precise Bond Metrics: The analysis would yield highly accurate measurements of all bond lengths and bond angles within the molecule.

Stereochemistry: The relative stereochemistry of the molecule would be unequivocally established.

Intermolecular Interactions: The crystal packing would show how the 1-methylhomoperazinium cations and iodide anions are arranged in the crystal lattice, detailing the hydrogen bonding and other ionic interactions that stabilize the solid-state structure. nih.gov

Obtaining such data would provide the ultimate confirmation of the compound's structure, complementing the information derived from spectroscopic and spectrometric methods.

Mechanistic Investigations of Reactions Involving 1 Methyl Homopiperazine and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 1-methyl homopiperazine (B121016) are characteristic of secondary and tertiary cyclic amines. The presence of two nitrogen atoms—one tertiary (N-1, methylated) and one secondary (N-4)—provides distinct sites for chemical reactions.

Reaction Pathways: The secondary amine at the N-4 position is a primary site for nucleophilic reactions, such as alkylation, acylation, and coupling reactions. sigmaaldrich.cnnih.gov For instance, 1-methylhomopiperazine undergoes coupling with diazonium salts to form 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. sigmaaldrich.comscbt.com This reaction proceeds via the nucleophilic attack of the secondary amine onto the electrophilic diazonium ion. Another common pathway is reductive amination, where the secondary amine reacts with aldehydes or ketones in the presence of a reducing agent.

Transition States: The precise characterization of transition states for reactions involving 1-methyl homopiperazine requires computational modeling, such as Density Functional Theory (DFT) calculations. sid.ir For a typical nucleophilic substitution reaction (SN2) at the N-4 position, the transition state would involve the formation of a partial bond between the nitrogen atom and the electrophile, and the simultaneous breaking of the bond with the leaving group. youtube.comyoutube.com The geometry of this transition state would be trigonal bipyramidal around the electrophilic carbon. Computational methods like QST2/QST3 or Berny optimization are employed to locate these saddle points on the potential energy surface, and frequency calculations are used to verify the presence of a single imaginary frequency corresponding to the reaction coordinate. researchgate.netucsb.eduyoutube.com For reactions involving the seven-membered homopiperazine ring, the flexibility of the ring would influence the energy and geometry of the transition state compared to the more rigid six-membered piperazine (B1678402) ring.

Studies of Chemical Reactivity and Selectivity

The reactivity of 1-methyl homopiperazine is governed by the electronic and steric properties of its two nitrogen atoms.

Chemical Reactivity: The secondary amine (N-4) is generally more reactive as a nucleophile than the tertiary amine (N-1). The lone pair of electrons on the secondary nitrogen is more accessible for donation. The basicity of the nitrogens also plays a crucial role; the predicted pKa for the conjugate acid of 1-methylhomopiperazine is approximately 10.82. chemicalbook.com This indicates it is a reasonably strong base, readily participating in acid-base reactions and acting as a potent nucleophile. In reactions like the synthesis of certain polyurea films, related silyl-substituted diamines are reacted with diisocyanates, showcasing the nucleophilic character of the amine groups. google.com

Selectivity: High selectivity can be achieved in reactions targeting the N-4 position due to its greater nucleophilicity and reduced steric hindrance compared to the N-1 position, which is shielded by the methyl group. In synthetic procedures aiming to create N,N'-disubstituted homopiperazine derivatives, a step-wise approach is typically necessary, first reacting the more reactive secondary amine of a protected homopiperazine, followed by deprotection and subsequent reaction at the other nitrogen. nih.gov Photoredox catalysis has emerged as a method for site-selective C-H functionalization of piperazine compounds, which relies on differentiating the electronic properties of the nitrogen centers to direct alkylation to specific adjacent carbon atoms. nih.gov This modern approach could potentially be applied to achieve novel selectivity in homopiperazine derivatives.

Kinetic and Thermodynamic Aspects of Transformations

Quantitative kinetic and thermodynamic data for transformations of 1-methyl homopiperazine hydroiodide are scarce. Studies on the closely related 1-methylpiperazine, particularly in the context of CO2 capture, provide some insight into the types of data that are relevant. chemeo.com

Kinetics: Reaction rates are influenced by factors such as the concentration of reactants, temperature, solvent, and the presence of catalysts. For nucleophilic substitution reactions, the rate is dependent on the strength of the nucleophile (the amine) and the nature of the electrophile and its leaving group. youtube.com The rate of reaction at the N-4 amine of 1-methyl homopiperazine would generally be faster than at the N-1 position. Kinetic studies would typically involve monitoring the disappearance of reactants or the appearance of products over time using techniques like NMR or chromatography.

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the feasibility and position of equilibrium for a given reaction. The formation of the hydroiodide salt from the free base and hydroiodic acid is an exothermic acid-base reaction. The stability of the resulting salt is a key thermodynamic consideration. For reactions like CO2 absorption by aqueous solutions of 1-methylpiperazine, thermodynamic models (e.g., electrolyte NRTL) are used to correlate experimental data on vapor-liquid equilibrium and heat of absorption. chemeo.com Similar models could be developed for 1-methyl homopiperazine systems if experimental data were available.

Mechanisms of Chemical Degradation and Impurity Formation

The stability of 1-methyl homopiperazine and its salts is critical, particularly for applications in pharmaceuticals and materials. Degradation can occur through various mechanisms, leading to loss of potency and the formation of potentially harmful impurities.

Oxidative Degradation Studies

Amines are susceptible to oxidation. Potential oxidative degradation pathways for 1-methyl homopiperazine include:

N-Oxidation: The tertiary nitrogen is particularly prone to oxidation to form an N-oxide.

Oxidative Dealkylation: The N-methyl group can be oxidatively removed to yield homopiperazine. This is a known metabolic pathway for N-methylated piperazine-containing drugs. acs.org

Ring Opening: Stronger oxidizing conditions can lead to the cleavage of the diazepine (B8756704) ring.

Oxidation of the Iodide Ion: In the hydroiodide salt, the iodide anion is susceptible to oxidation to iodine (I₂) or other iodine species, which can in turn react with the organic cation or other components in a formulation.

The presence of antioxidants can mitigate oxidative degradation. Studies on related compounds have shown that avoiding oxidizing agents and sparging with nitrogen can prevent the formation of certain oxidative impurities during synthesis. nih.gov

Thermal Degradation Processes

1-methyl homopiperazine is a relatively stable liquid with a high boiling point (74-75 °C at 35 mmHg), but it will degrade at elevated temperatures. sigmaaldrich.comsigmaaldrich.com The hydroiodide salt would be expected to have a higher thermal stability due to its ionic nature. Potential thermal degradation pathways include:

Ring Opening/Rearrangement: Similar to piperazine, which can undergo ring-opening at high temperatures (150-160 °C), homopiperazine derivatives may follow similar pathways. sigmaaldrich.com

Decomposition: At very high temperatures, the molecule will fragment, potentially leading to the elimination of the methyl group or cleavage of the ring structure, producing various volatile byproducts.

Impurity Reactions: During synthesis, high temperatures can lead to side reactions and the formation of impurities. For example, the pyrolysis of solvents like DMF used in synthesis can introduce byproducts. nih.gov

Hydrolytic Stability Investigations

Hydrolytic stability refers to the stability of the compound in the presence of water. While the C-N bonds in the homopiperazine ring are generally stable to hydrolysis under neutral conditions, the presence of acidic or basic conditions can influence stability. The hydroiodide salt creates a mildly acidic environment in aqueous solution.

A key consideration for hydrolytic stability is often related to functional groups attached to the homopiperazine ring rather than the ring itself. For example, if 1-methyl homopiperazine is part of a larger molecule containing ester or amide functionalities, these groups would be susceptible to hydrolysis. In the synthesis of related compounds, hydrolysis under acidic conditions is a common step to remove protecting groups or convert intermediates. google.com The stability of salts in solution can be complex; studies on peptide stability have shown that iodide ions can be more denaturing than chloride ions, potentially by interacting with hydrophobic parts of a molecule and altering solvation shells, which could influence the stability of a larger molecule containing the this compound moiety. arxiv.orgnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 1-Methyl homopiperazine (B121016) hydroiodide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-Methyl homopiperazine hydroiodide, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the system.

DFT studies on analogous N-substituted piperazine (B1678402) and diazepane derivatives have demonstrated the utility of this method in predicting molecular geometries and electronic properties. nih.gov For this compound, DFT would likely be used to calculate key parameters such as bond lengths, bond angles, and dihedral angles of the protonated 1-methylhomopiperazine cation. The presence of the iodide counter-ion would also be modeled to understand its interaction with the cation.

A representative table of DFT-calculated structural parameters for a protonated N-alkyl diazepane, as an analogue, is presented below to illustrate the type of data that would be generated for this compound.

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.48 - 1.52 |

| C-C Bond Length (Å) | 1.53 - 1.55 |

| C-N-C Bond Angle (°) | 112 - 116 |

| N-C-C Bond Angle (°) | 110 - 114 |

| Dihedral Angles (°) | Varied (indicating ring puckering) |

Note: These are hypothetical values based on typical findings for similar structures and are for illustrative purposes.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the distribution and energies of molecular orbitals. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of the 1-methylhomopiperazinium cation, the positive charge is expected to be localized primarily around the nitrogen atoms, particularly the quaternary nitrogen, making these sites susceptible to nucleophilic attack. The iodide anion would exhibit a high electron density.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 to -1.5 | Primarily localized on the N-methyl and adjacent C-H bonds |

| HOMO | -6.0 to -7.0 | Distributed over the diazepane ring and the iodide ion |

| HOMO-LUMO Gap | 5.0 to 6.0 | Indicative of high stability |

Note: These are hypothetical energy values for illustrative purposes, based on general principles and data for similar compounds.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are employed to study the dynamic nature of molecules, including their conformational flexibility and behavior over time.

The seven-membered homopiperazine ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify the most stable conformers and the energy barriers between them. This is often achieved using a combination of molecular mechanics and quantum mechanical methods.

Studies on similar N,N-disubstituted-1,4-diazepanes have shown that they can exist in low-energy twist-boat conformations. nih.gov For this compound, the presence of the methyl group on one of the nitrogen atoms would influence the conformational preferences of the ring. The protonation of the other nitrogen and the presence of the iodide counter-ion would further impact the relative energies of the different conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twist-Boat 1 | 0.0 | TBD |

| Twist-Boat 2 | 0.8 | TBD |

| Chair | 2.5 | TBD |

| Boat | 4.2 | TBD |

Note: This is a hypothetical energy landscape for illustrative purposes. TBD indicates "To Be Determined" by specific calculations.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound in a simulated environment, such as in a solvent. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and interacts with its surroundings over time.

For this compound, an MD simulation could be used to investigate the stability of its different conformations in solution, the dynamics of the interaction between the cation and the iodide anion, and the solvation structure around the molecule. This information is valuable for understanding its behavior in a realistic chemical environment. MD simulations have been successfully applied to study the dynamic behavior of various piperazine and diazepane derivatives in solution.

Prediction of Spectroscopic Properties and Data Correlation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

For this compound, quantum mechanical calculations, particularly DFT, can be used to predict its vibrational (infrared and Raman) spectra and its nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.

Similarly, the chemical shifts in NMR spectroscopy can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts with good accuracy. nih.gov The predicted ¹H and ¹³C NMR spectra would provide valuable information for the structural elucidation of this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-CH₃) | 2.8 - 3.2 |

| ¹H (Ring CH₂) | 3.0 - 3.8 |

| ¹³C (N-CH₃) | 45 - 50 |

| ¹³C (Ring CH₂) | 50 - 60 |

Note: These are hypothetical NMR chemical shift ranges for illustrative purposes, based on typical values for similar N-methylated heterocyclic amines.

Structure-Reactivity Relationship (SAR) Studies from a Chemical Perspective

The structure of 1-methylhomopiperazine, the core component of 1-methylhomopiperazine hydroiodide, dictates its chemical reactivity. The molecule consists of a seven-membered diazepane ring, which is a saturated heterocycle containing two nitrogen atoms. One nitrogen atom is part of a secondary amine, while the other is a tertiary amine due to the presence of a methyl group. This structural arrangement is key to its reactivity profile.

The homopiperazine ring typically exists in a flexible pseudo-chair conformation. The presence of the methyl group on one of the nitrogen atoms introduces specific steric and electronic effects. Electronically, the methyl group is an electron-donating group, which increases the nucleophilicity of the tertiary nitrogen atom compared to the secondary nitrogen on the parent homopiperazine ring. However, the secondary amine remains a key site for many chemical reactions.

The reactivity of 1-methylhomopiperazine is characterized by the distinct functionalities of its two nitrogen atoms:

The Secondary Amine (-NH-) : This site is the primary center for nucleophilic attack and substitution reactions. It readily reacts with electrophiles. For instance, 1-methylhomopiperazine is utilized in the synthesis of novel benzimidazole (B57391) derivatives and platinum(II) substituted disulfide complexes. sigmaaldrich.comsigmaaldrich.com In these syntheses, the secondary amine acts as the nucleophile, forming new carbon-nitrogen or metal-nitrogen bonds.

The Tertiary Amine (-N-CH₃) : The tertiary amine is less reactive in terms of substitution but plays a crucial role in the molecule's basicity and can participate in reactions such as salt formation. The hydroiodide salt itself is a product of the reaction between the basic nitrogen atoms and hydroiodic acid.

A notable reaction involving 1-methylhomopiperazine is its coupling with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. sigmaaldrich.comsigmaaldrich.com This reaction highlights the nucleophilic character of the secondary nitrogen, which attacks the electrophilic diazonium ion.

The formation of the hydroiodide salt significantly modifies the compound's physical properties, such as solubility, but the fundamental reactivity of the 1-methylhomopiperazine cation remains governed by the principles of the free base. In solution, an equilibrium will exist, and the free base will be available to participate in the reactions described. The iodide ion is a spectator ion in most organic reactions involving the cation.

In Silico Design and Virtual Screening for Synthetic Accessibility

In silico methods are powerful tools for evaluating the synthetic accessibility of chemical compounds. For a relatively small and well-defined molecule like 1-methylhomopiperazine, these computational approaches focus on identifying and evaluating potential synthetic routes based on known chemical reactions and the availability of starting materials.

Synthetic Accessibility Scoring: Computational algorithms can predict a synthetic accessibility (SA) score for a target molecule. These scores are based on a fragment analysis of the structure and comparison to a database of known molecules and reactions. A lower score generally indicates that a molecule is easier to synthesize. For small building blocks like 1-methylhomopiperazine, the SA score is expected to be low, reflecting its straightforward synthesis from common precursors.

Retrosynthetic Analysis: Computational tools can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. For 1-methylhomopiperazine, a primary retrosynthetic disconnection would be at the C-N bonds within the diazepane ring. This suggests synthetic pathways starting from precursors like N-methylethylenediamine and a three-carbon dielectrophile, or by methylation of the parent homopiperazine ring. For the related compound 1-methylpiperazine, a known synthetic route involves reacting piperazine with methyl chloride. google.com Another green synthesis approach for 1-methylpiperazine involves the reaction of di-methyl oxalate with N-methylethylenediamine followed by hydrogenation. chemicalbook.com Similar strategies are computationally evaluated for their feasibility for the seven-membered homopiperazine ring.

Virtual Screening for Reagent Availability: A key aspect of in silico design for synthetic accessibility is the virtual screening of databases of commercially available chemicals. nih.gov For the synthesis of 1-methylhomopiperazine, computational platforms can rapidly search vendor databases for suitable starting materials, such as homopiperazine or its precursors. This allows for the design of synthetic routes that are not only theoretically sound but also practically viable and cost-effective. The selection of a methylation agent, for instance, can be optimized by screening for reagents that favor mono-methylation and minimize the formation of quaternary ammonium (B1175870) salts, a common challenge in the synthesis of N-methylated amines. researchgate.net

By combining these computational approaches, researchers can efficiently design and refine synthetic pathways for 1-methylhomopiperazine, ensuring that the synthesis is accessible, efficient, and scalable.

Applications in Chemical Synthesis and Materials Science Non Biological Focus

Role as a Versatile Building Block in Organic Synthesis

The unique structural scaffold of 1-methylhomopiperazine, containing both a tertiary and a secondary amine, makes it a valuable starting material for the synthesis of more elaborate molecular architectures.

1-Methylhomopiperazine is utilized as a foundational element in the construction of a variety of complex organic molecules. Its secondary amine provides a reactive site for the introduction of diverse functional groups through N-alkylation, N-arylation, and acylation reactions. For instance, it undergoes coupling reactions with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. sigmaaldrich.comscbt.com This reactivity allows for the systematic modification of the homopiperazine (B121016) core, leading to the generation of novel compounds with tailored properties.

Furthermore, derivatives of homopiperazine have been used in the synthesis of ligands for metal complexes. Specifically, homopiperazine-based salan ligands have been complexed with zirconium (IV) and hafnium (IV) to create catalysts for the ring-opening polymerization of lactide. researchgate.net The rigid nature of the homopiperazine backbone in these complexes influences the geometry of the resulting metal centers. researchgate.net

The inherent reactivity of the secondary amine in 1-methylhomopiperazine makes it an ideal scaffold for the development of combinatorial libraries. By reacting 1-methylhomopiperazine with a diverse set of building blocks, such as acid chlorides, sulfonyl chlorides, and aldehydes (via reductive amination), large collections of related compounds can be efficiently synthesized. This approach is fundamental in fields like materials science and drug discovery for the high-throughput screening of novel compounds with desired properties. The synthesis of a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones with various heterocyclylmethyl groups attached, some of which could be derived from homopiperazine structures, exemplifies the generation of a focused library for structure-activity relationship studies. acs.org

Reagent in Specific Chemical Transformations

Beyond its role as a structural scaffold, 1-methylhomopiperazine and its derivatives can participate directly in chemical reactions as catalysts or as part of a protection/deprotection scheme.

While specific catalytic applications of 1-methyl homopiperazine hydroiodide are not extensively documented, related piperazine (B1678402) derivatives have shown utility in catalysis. For example, resin-anchored chiral catalysts have been prepared using 1-methylpiperazine. chemicalbook.com Given the structural similarities, 1-methylhomopiperazine could potentially be employed in similar catalytic systems, such as in asymmetric synthesis or as a basic catalyst in condensation reactions. The presence of two nitrogen atoms allows for the potential formation of bidentate ligands, which are crucial in many catalytic processes. Homopiperazine-derived complexes have been shown to be effective initiators for the ring-opening polymerization of cyclic esters. researchgate.net

In peptide synthesis, piperazine itself is used as a reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. researchgate.net While piperidine (B6355638) is more common, piperazine offers an alternative that can minimize certain base-induced side reactions. researchgate.net The lithium salt of the related compound, 1-methylpiperazine, is used as a reagent for the protection of aryl aldehydes. chemicalbook.comwikipedia.org Although not a direct application of 1-methylhomopiperazine, these examples highlight the utility of the piperazine and homopiperazine core in protection and deprotection strategies, a critical aspect of multi-step organic synthesis.

Advanced Materials and Nanotechnology Research

The incorporation of 1-methylhomopiperazine into larger molecular structures can influence the properties of advanced materials. For instance, piperazine compounds have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. chemicalbook.com The nitrogen atoms can coordinate with metal ions, forming a protective layer.

In the field of polymer chemistry, diamines like homopiperazine are valuable monomers for the synthesis of polyamides and other polymers. The resulting materials may exhibit unique thermal and mechanical properties due to the incorporation of the seven-membered ring structure. The use of homopiperazine-derived complexes in the polymerization of lactide to produce polylactide, a biodegradable polymer, is a notable application in materials science. researchgate.net

Preparation of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

Given the structure of 1-methylhomopiperazine, it possesses functionalities that could theoretically make it a candidate for use in MIPs, either as a template or as a functional monomer, particularly for targeting molecules that can interact with its amine groups. However, without specific research data, its role in this application remains speculative.

Application in CO₂ Capture Technologies

Amine-based solvents are a cornerstone of technologies for capturing carbon dioxide (CO₂) from industrial flue gases. The process typically involves the chemical absorption of CO₂ into the amine solution at lower temperatures, followed by the release of the CO₂ at higher temperatures, regenerating the amine for reuse. google.com Piperazine (a six-membered ring diamine) and its derivatives have been extensively studied for this purpose due to their high reactivity and capacity for CO₂ absorption. google.comresearchgate.net For instance, aqueous solutions of piperazine blended with other amines are being explored to enhance CO₂ capture performance. google.com

While there is significant research into various piperazine derivatives for CO₂ capture, there is currently no specific data available in the scientific literature on the evaluation or use of this compound or its parent compound, 1-methylhomopiperazine, in this technology. The study of different amine structures, including seven-membered rings like homopiperazine, could be an area for future research to identify new, efficient solvents for CO₂ capture.

Development of Specialized Solvents and Additives

The parent compound, 1-methylhomopiperazine, has been identified as a valuable component in the production of polymer additives and surfactants. chemimpex.com Its nitrogen-rich heterocyclic structure can impart specific properties to polymers, potentially enhancing their thermal stability, conductivity, or other performance characteristics. As an additive, it can be incorporated into various formulations to achieve desired effects. In the context of surfactants, the amine groups can provide a hydrophilic head, which, when attached to a hydrophobic tail, can enable the formation of micelles and alter surface tension.

The hydroiodide salt form of 1-methylhomopiperazine would be expected to have different solubility profiles compared to the free base, which could be advantageous in specific solvent systems or for particular applications. For example, its ionic nature might make it a candidate for use in the development of ionic liquids or as a component in electrochemical applications, although specific research in these areas is lacking.

Industrial Chemical Processes and Intermediates (Non-Pharmaceutical)

Beyond its well-established role as a pharmaceutical intermediate, 1-methylhomopiperazine serves as a building block in other areas of the chemical industry.

Furthermore, 1-methylhomopiperazine is known to undergo coupling reactions with diazonium salts, leading to the formation of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. scbt.comsigmaaldrich.com These azo compounds are a class of molecules known for their color and are used as dyes and pigments in various industries.

The synthesis of platinum(II) substituted disulfide complexes using 1-methylhomopiperazine has also been reported. sigmaaldrich.com While some platinum complexes have well-known applications in medicine, others are utilized in industrial catalysis, for example, in hydrosilylation reactions or as precursors for creating platinum-based materials with specific electronic or optical properties. The precise non-pharmaceutical application of the platinum complexes derived from 1-methylhomopiperazine would depend on the full structure and properties of the final complex.

A patented process exists for the separation of 1-methylhomopiperazine from its precursor, homopiperazine, which underscores its industrial importance as a chemical intermediate. google.com

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Strategies for 1-Methyl Homopiperazine (B121016) Hydroiodide

The traditional synthesis of 1-Methyl homopiperazine hydroiodide typically involves the quaternization of 1-methylhomopiperazine with methyl iodide. However, future research is poised to move beyond these conventional methods, focusing on efficiency, selectivity, and sustainability.

Innovations in this area are likely to be inspired by broader advances in the synthesis of 1,4-diazepane derivatives. For instance, the use of heteropolyacids (HPAs) as catalysts has shown promise in the efficient synthesis of 1,4-diazepine cores. numberanalytics.com These solid acid catalysts offer advantages such as reusability and reduced waste generation, aligning with the principles of green chemistry. Future synthetic routes for 1-Methyl homopiperazine could explore HPA-catalyzed N-methylation of homopiperazine followed by hydroiodination in a one-pot process.

Another promising avenue lies in the development of flow chemistry processes. Automated flow synthesis platforms offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for rapid library generation. The synthesis of this compound could be adapted to a continuous-flow system, enabling on-demand production and facile optimization.

Furthermore, novel synthetic pathways starting from readily available precursors are being explored for related heterocyclic systems. For example, new routes to 1,4-diazepane derivatives have been developed from N-propargylamines, showcasing the potential for atom-economical and diversity-oriented synthesis. nist.gov Adapting such strategies for the synthesis of 1-methylhomopiperazine could provide more efficient and versatile access to the parent amine, which can then be readily converted to the hydroiodide salt.

A comparative look at traditional versus potential innovative synthetic strategies is presented below:

| Feature | Traditional Synthesis (Batch) | Potential Innovative Synthesis (e.g., Flow Chemistry with Novel Catalysts) |

| Catalyst | Often stoichiometric reagents | Reusable solid catalysts (e.g., Heteropolyacids) |

| Solvent Use | Typically large volumes of organic solvents | Reduced solvent usage, potential for solvent-free conditions |

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Manual control of temperature, pressure, etc. | Automated, precise control of parameters |

| Scalability | Often challenging | More readily scalable |

| Waste Generation | Significant | Minimized |

Advancements in High-Throughput Characterization Methods

The rapid synthesis of new compounds and libraries of derivatives necessitates parallel advancements in characterization techniques. High-throughput screening (HTS) methodologies, which involve the rapid testing of numerous samples, are becoming indispensable in materials science and drug discovery. numberanalytics.comnumberanalytics.com For a compound like this compound, which can be a building block for more complex molecules, HTS can accelerate the identification of derivatives with desired properties.

Future characterization of this compound and its derivatives will likely involve a suite of automated and miniaturized analytical techniques. High-throughput mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for rapid structural confirmation. nih.gov The development of open-source software for the analysis of chromatographic data, such as from high-performance liquid chromatography (HPLC), will further streamline the characterization process in automated workflows. researchgate.net

Given its nature as an ionic liquid at or near room temperature, advanced techniques used for ionic liquid characterization will be highly relevant. Techniques like X-ray photoelectron spectroscopy (XPS) can provide insights into the surface composition and electronic states of the ions. rsc.org Mixed-mode chromatography is also emerging as a powerful tool for the simultaneous analysis of both the cationic (1-methyl homopiperazinium) and anionic (iodide) components of such salts. sielc.com

The table below summarizes key high-throughput characterization techniques and their potential application to this compound.

| Characterization Technique | Application for this compound | Potential Insights |

| High-Throughput Mass Spectrometry (HT-MS) | Rapidly confirm the molecular weight of synthesized derivatives. | Confirmation of successful synthesis, identification of byproducts. |

| Automated NMR Spectroscopy | Structural elucidation of compound libraries. | Detailed structural information, conformational analysis. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of reaction mixtures. | Quantitative analysis of product purity. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis of the compound in solid or liquid state. | Information on elemental composition and chemical states. |

| Mixed-Mode Chromatography | Simultaneous analysis of cation and anion. | Accurate quantification of ionic components. |

Novel Applications in Sustainable Chemistry and Green Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding research and development. This compound, as a potential ionic liquid or a precursor to such, is well-positioned to contribute to this paradigm shift.

Ionic liquids are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution. The hydroiodide salt of 1-methylhomopiperazine could be investigated as a solvent or catalyst in various organic reactions. Its ionic nature can lead to different reactivity and selectivity compared to conventional molecular solvents.

Furthermore, the homopiperazine scaffold itself can be derived from renewable resources, although this is an area that requires significant research. The development of bio-based routes to homopiperazine would greatly enhance the green credentials of its derivatives.

In the realm of green synthesis, this compound could serve as a recyclable catalyst or reaction medium. For example, its thermal stability and ionic nature might allow for easy separation from reaction products, enabling its reuse. Research into the catalytic activity of homopiperazine-based systems in reactions like carbon-carbon bond formation or heterocycle synthesis could unveil new, sustainable synthetic methodologies.

Interdisciplinary Research Potential with Materials Science and Chemical Engineering

The unique structural features of the homopiperazine ring, a seven-membered heterocycle, open up exciting possibilities for interdisciplinary research, particularly at the interface of chemistry with materials science and chemical engineering.

In materials science, the incorporation of the 1-methyl homopiperazine moiety into polymer backbones could lead to novel materials with tailored properties. The charged nature of the hydroiodide could be exploited to create ion-conducting polymers for applications in batteries or fuel cells. The flexibility and coordination properties of the diazepane ring could also be utilized in the design of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas sorption properties.

From a chemical engineering perspective, the development of efficient, scalable, and safe processes for the production of this compound is a key research area. This involves reactor design, process optimization, and the implementation of advanced process analytical technologies (PAT) to ensure consistent product quality. The potential use of this compound as a task-specific ionic liquid in separation processes, such as in liquid-liquid extractions or as a medium for enzymatic reactions, is another area ripe for exploration by chemical engineers.

Unexplored Reactivity and Derivatization Opportunities

The full chemical potential of this compound remains largely untapped. The presence of a quaternized nitrogen atom and a secondary amine within the same seven-membered ring suggests a rich and complex reactivity profile waiting to be explored.

The secondary amine provides a handle for a wide range of derivatization reactions. It can be acylated, alkylated, or used in condensation reactions to attach various functional groups. This opens the door to the synthesis of a vast library of novel compounds with potentially interesting biological activities or material properties. For instance, N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors, highlighting the potential for creating neuroactive compounds. researchgate.net

Furthermore, the synthesis and study of derivatives where the methyl group is replaced by other alkyl or functionalized chains would provide a deeper understanding of structure-activity relationships. The exploration of the coordination chemistry of 1-Methyl homopiperazine with various metal centers could also lead to new catalysts or functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-methyl homopiperazine hydroiodide?

- Methodological Answer : Synthesis typically involves reacting homopiperazine derivatives with methylating agents (e.g., iodomethane) under controlled conditions. Characterization employs elemental analysis, IR spectroscopy (to identify shifts in NH and CH stretching vibrations), and NMR (to observe downfield shifts in proton signals upon coordination or methylation). Thermal analysis (TGA/DSC) and mass spectrometry further confirm purity and structural integrity. For example, IR bands at ~3294 cm⁻¹ (νNH) in free homopiperazine shift to ~3423 cm⁻¹ upon complexation, while NMR signals for NH protons shift downfield by ~0.29 ppm due to coordination .

Q. How can the stoichiometry of metal complexes involving this compound be determined experimentally?

- Methodological Answer : Potentiometric titration is used to study complex formation equilibria. Titration curves compare free ligand and metal-ligand systems, with shifts in pH indicating binding events. Data analysis via software (e.g., Miniquad-75) calculates formation constants and identifies species (e.g., 1:1 complexes, protonated forms). Spectral titration (UV-Vis/IR) complements this by tracking shifts in absorption bands corresponding to ligand-metal coordination .

Advanced Research Questions

Q. What computational approaches are used to analyze the geometry and bonding of this compound in metal complexes?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates bond lengths/angles. For instance, Sn-N bond lengths in diphenyltin(IV) complexes decrease from 3.149 Å (free ligand) to 2.585 Å upon coordination, confirming chelation. DFT also predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental spectral data. Computational docking studies further model interactions with biological targets, such as breast cancer oxidoreductase receptors .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Antimicrobial Assays : Agar diffusion tests against Staphylococcus aureus, Escherichia coli, and fungal strains (Candida albicans) measure inhibition zones.

- Antitumor Screening : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) quantify IC₅₀ values.

- Receptor Studies : Adenylyl cyclase inhibition assays assess dopamine receptor (D2/D3) modulation. Homopiperazine analogs exhibit higher intrinsic activity at D3 receptors compared to piperazine congeners, as shown by forskolin-dependent cAMP reduction .

Q. What experimental strategies address contradictions in speciation data during complex formation studies?

- Methodological Answer : Contradictions in hydrolysis or polymerization of organotin(IV) complexes can arise from solubility differences or ionic strength effects. Use multi-method validation:

- Potentiometry : Identifies dominant species in solution (e.g., 1:1 vs. 1:2 stoichiometry).

- Spectroscopy : Detects hydrolyzed species via Sn-OH IR bands (~567 cm⁻¹).

- DFT Modeling : Predicts stable geometries under varying pH conditions. Adjusting ionic strength (e.g., 0.1 M NaClO₄) minimizes artifacts .

Q. How does the substitution of piperazine with homopiperazine impact ligand-receptor interactions in drug design?

- Methodological Answer : Homopiperazine's seven-membered ring introduces conformational flexibility, altering binding kinetics. Comparative studies using intrinsic activity (IA) assays reveal that homopiperazine derivatives show higher efficacy at D3 dopamine receptors than piperazine analogs. Docking simulations highlight unique interactions with transmembrane helices (e.g., hydrogen bonding with Ser192/193 in D3 receptors), which are absent in rigid piperazine scaffolds .

Methodological Notes

- Data Validation : Cross-reference potentiometric (logβ values) and spectroscopic data (IR/NMR shifts) to confirm speciation .

- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., cisplatin for antitumor tests) to ensure reproducibility .

- Computational Tools : Use Gaussian or ORCA for DFT optimization and AutoDock Vina for molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.